

Chemical structure and properties of 3-(3-Chlorophenyl)-2-methylbenzoic acid

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Compound of Interest

Compound Name: 3-(3-Chlorophenyl)-2-methylbenzoic acid

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An In-depth Technical Guide to the Synthesis, Characterization, and Potential Applications of **3-(3-Chlorophenyl)-2-methylbenzoic acid**

Abstract

The biphenyl carboxylic acid framework is a well-established "privileged scaffold" in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of pharmacological activities.[1] This guide provides a comprehensive technical overview of a specific, yet underexplored, member of this class: **3-(3-Chlorophenyl)-2-methylbenzoic acid**. Due to the absence of extensive published experimental data for this precise isomer, this document serves as a forward-looking guide for researchers. It outlines a robust and validated synthetic methodology, predicts its physicochemical and spectroscopic characteristics based on established principles, and contextualizes its potential pharmacological relevance by drawing on the well-documented activities of its structural analogs. This guide is intended to be a foundational resource for research groups in drug discovery and organic synthesis, providing the necessary scientific rationale and practical protocols to synthesize, characterize, and evaluate this promising chemical entity.

Molecular Structure and Physicochemical Profile

The unique spatial arrangement of substituents on the biphenyl core dictates the molecule's interaction with biological targets. In **3-(3-Chlorophenyl)-2-methylbenzoic acid**, the ortho-methyl group on the first ring forces a non-planar conformation (dihedral angle) relative to the second ring, which is a critical feature for modulating biological activity. The meta-chloro substituent on the second ring influences electronic properties and provides a potential vector for further functionalization.

Chemical Identifiers (Predicted)

Identifier	Value
IUPAC Name	3-(3-Chlorophenyl)-2-methylbenzoic acid
Molecular Formula	C ₁₄ H ₁₁ ClO ₂
Molecular Weight	246.69 g/mol
Canonical SMILES	<chem>CC1=C(C=CC=C1C(=O)O)C2=CC(=CC=C2)Cl</chem>
InChI Key	(Predicted)
CAS Number	Not assigned or not publicly available

Physicochemical Properties (Predicted)

Quantitative structure-property relationship (QSPR) models are invaluable for predicting the behavior of novel compounds. The following properties are estimated using standard computational algorithms, providing a baseline for experimental design.

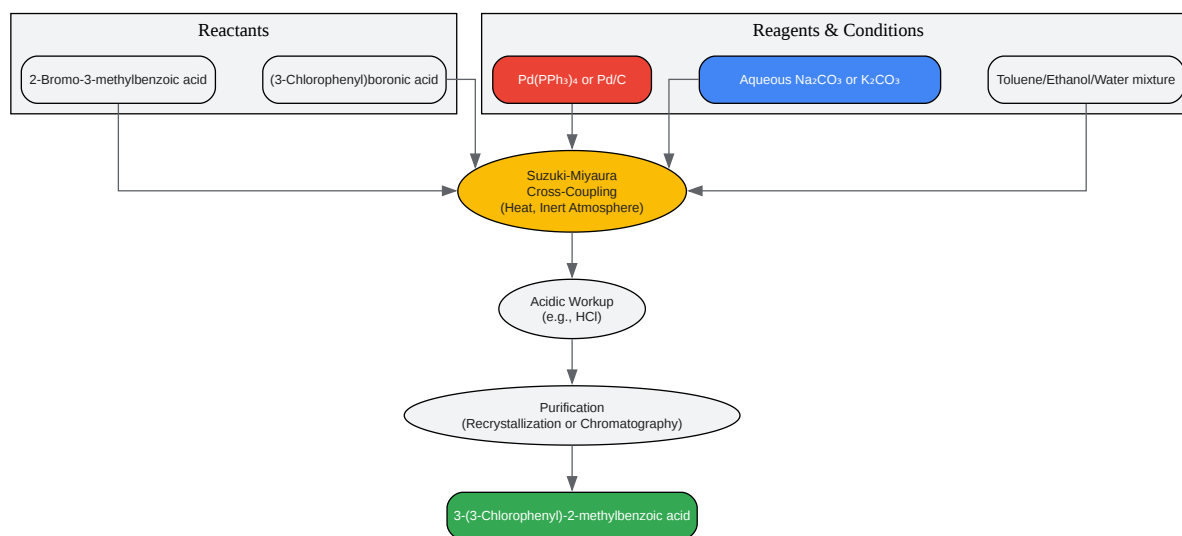
Property	Predicted Value	Significance in Drug Development
LogP (Octanol/Water)	~4.2 - 4.8	Indicates high lipophilicity, suggesting good membrane permeability but potentially lower aqueous solubility.
pKa (Acidic)	~3.5 - 4.0	The carboxylic acid group will be ionized at physiological pH, which is crucial for solubility and target interaction.
Polar Surface Area	37.3 Å ²	Suggests good potential for oral bioavailability based on Lipinski's Rule of Five.
Rotatable Bonds	2	The limited number of rotatable bonds imparts structural rigidity, which can lead to higher binding affinity for targets.

Proposed Synthesis and Spectroscopic Characterization

The creation of the critical C-C bond between the two aromatic rings is most efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is renowned for its high yields, tolerance of diverse functional groups, and well-understood mechanism, making it the industry-standard approach for synthesizing biphenyl derivatives.^[2]^[3]

Synthetic Workflow: Suzuki-Miyaura Cross-Coupling

The proposed synthesis involves the coupling of 2-Bromo-3-methylbenzoic acid with (3-Chlorophenyl)boronic acid. The choice of a bromo-substituted benzoic acid is strategic, as aryl bromides offer a good balance of reactivity and stability for this type of coupling.^[4]



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Caption: Proposed synthetic workflow for **3-(3-Chlorophenyl)-2-methylbenzoic acid**.

Experimental Protocol: Suzuki-Miyaura Coupling

Causality Statement: This protocol is designed for high-yield synthesis and straightforward purification. The use of a phase-transfer catalyst is often omitted when using a solvent system like Toluene/Ethanol which can solubilize both organic and aqueous components. The aqueous base is critical for activating the boronic acid and facilitating the catalytic cycle. An acidic workup is required to protonate the carboxylate salt, ensuring the final product precipitates and is isolable.

- **Vessel Preparation:** To a 3-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 2-bromo-3-methylbenzoic acid (1.0 eq) and (3-chlorophenyl)boronic acid (1.1 eq).
- **Solvent and Base Addition:** Add a 2:1 mixture of Toluene and Ethanol, followed by a 2M aqueous solution of sodium carbonate (Na_2CO_3) (3.0 eq).
- **Degassing:** Bubble nitrogen gas through the stirred mixture for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
- **Catalyst Addition:** Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [$\text{Pd}(\text{PPh}_3)_4$] (0.02-0.05 eq), under a positive flow of nitrogen.
- **Reaction:** Heat the mixture to reflux (typically 80-90 °C) and maintain for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
- **Workup:** After cooling to room temperature, transfer the mixture to a separatory funnel. Wash with diethyl ether. Acidify the aqueous layer with 2M HCl until a precipitate forms (pH ~2).
- **Isolation:** Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum.
- **Purification:** Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure **3-(3-Chlorophenyl)-2-methylbenzoic acid**.

Predicted Spectroscopic Data

The following data are predicted based on the analysis of structurally similar compounds and fundamental spectroscopic principles. Experimental verification is required.

Table 2.1: Predicted ^1H NMR (400 MHz, DMSO-d_6)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~13.0	Broad Singlet	1H	-COOH	Carboxylic acid proton, typically deshielded and broad.
~7.8 - 7.9	Doublet	1H	Ar-H	Proton ortho to COOH on the first ring.
~7.2 - 7.6	Multiplet	6H	Ar-H	Remaining aromatic protons on both rings.

| ~2.2 - 2.3 | Singlet | 3H | -CH₃ | Methyl protons adjacent to the aromatic ring. |

Table 2.2: Predicted ¹³C NMR (100 MHz, DMSO-d₆)

Chemical Shift (δ , ppm)	Assignment	Rationale
~168	C=O	Carboxylic acid carbon.
~142	Ar-C	Quaternary carbon attached to the other ring.
~138	Ar-C	Quaternary carbon attached to the methyl group.
~134	Ar-C-Cl	Carbon bearing the chlorine atom.
~127 - 132	Ar-CH	Aromatic methine carbons.

| ~19 | -CH₃ | Methyl carbon. |

Table 2.3: Predicted Key IR (KBr Pellet) and Mass Spectrometry Data

Spectroscopy Type	Key Peaks / Values	Assignment
Infrared (IR)	2500-3300 cm^{-1} (broad)	O-H stretch of the carboxylic acid dimer.
	~1700 cm^{-1} (strong)	C=O stretch of the carboxylic acid.
	~1600, ~1475 cm^{-1}	C=C aromatic ring stretches.
	~700-800 cm^{-1}	C-Cl stretch.
Mass Spec (EI)	m/z 246/248	Molecular ion peak $[\text{M}]^+$ showing the characteristic ~3:1 isotopic pattern for one chlorine atom.
	m/z 228/230	Loss of H_2O .

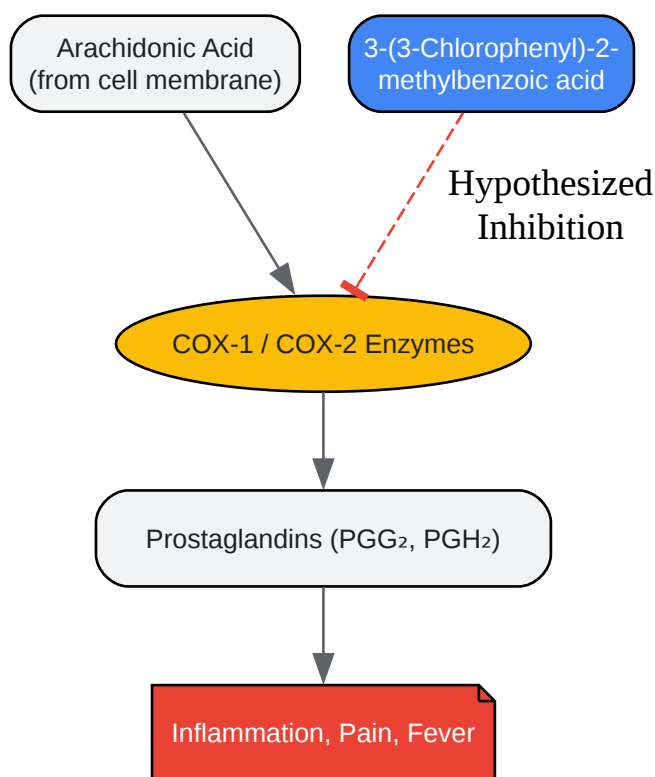
| | m/z 201/203 | Loss of $-\text{COOH}$ (formic acid radical). |

Potential Pharmacological Significance and Applications

Biphenyl carboxylic acids are a cornerstone of anti-inflammatory drug discovery. Marketed drugs like Flurbiprofen and Fenbufen are potent non-steroidal anti-inflammatory drugs (NSAIDs) whose mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes.^{[1][5]}

Hypothesis: A Potential COX Inhibitor

Based on its structural analogy to known NSAIDs, **3-(3-Chlorophenyl)-2-methylbenzoic acid** is a prime candidate for investigation as a novel anti-inflammatory agent. The biphenyl scaffold provides the necessary hydrophobic structure to fit within the active site of COX enzymes. Fenbufen, a related compound, is a pro-drug that is metabolized to the active 4-biphenylacetic acid, a potent inhibitor of prostaglandin synthesis.^{[5][6]} It is plausible that the title compound could exhibit direct inhibitory activity on COX-1 and/or COX-2.



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Caption: Hypothesized mechanism of action via inhibition of the COX pathway.

Broader Therapeutic Potential

Beyond inflammation, the biphenyl carboxylic acid scaffold has shown promise in other therapeutic areas, suggesting that **3-(3-Chlorophenyl)-2-methylbenzoic acid** could be a versatile starting point for library synthesis.

- Anticancer Activity: Numerous biphenyl derivatives have been synthesized and tested, showing potent in vitro activity against cancer cell lines like MCF-7 (breast cancer).[7]
- Antifungal Agents: Ester derivatives of biphenyl carboxylic acids have demonstrated activity against pathogenic *Candida* species.[8]
- URAT1 Inhibition: Certain analogs are potent inhibitors of Urate Transporter 1 (URAT1), presenting a potential treatment avenue for gout and hyperuricemia.[1]

Inferred Safety and Handling

Disclaimer: No specific toxicology data for **3-(3-Chlorophenyl)-2-methylbenzoic acid** is available. The following recommendations are inferred from safety data sheets (SDS) of structurally related compounds like 3-chlorobenzoic acid and 3-methylbenzoic acid.[9]

- Hazard Class: Expected to be harmful if swallowed and cause skin and serious eye irritation.
- Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, nitrile gloves, and a lab coat.
- Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

While **3-(3-Chlorophenyl)-2-methylbenzoic acid** remains a largely uncharacterized molecule, its chemical architecture places it firmly within a class of compounds of high interest to the pharmaceutical and agrochemical industries. This guide provides a robust, scientifically-grounded framework for its synthesis via the Suzuki-Miyaura coupling and predicts its key analytical signatures. The strong precedent set by its structural analogs, particularly in the field of anti-inflammatory agents, marks this compound as a compelling target for synthesis and subsequent pharmacological screening. We encourage the research community to utilize this guide as a catalyst for exploring the potential of this and related novel biphenyl carboxylic acids.

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